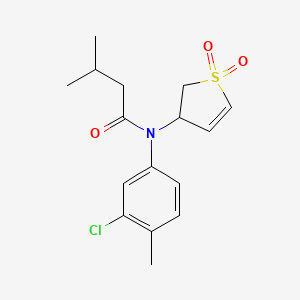

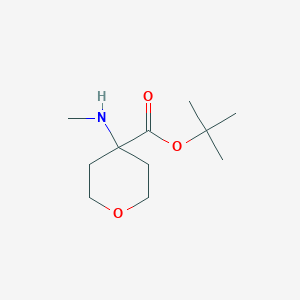

![molecular formula C12H21N3O5 B3006778 (2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid CAS No. 1192250-17-1](/img/structure/B3006778.png)

(2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid is a complex amino acid derivative. While the provided papers do not directly discuss this compound, they do provide insights into related amino acid derivatives and their importance in biological systems. For instance, amino acid derivatives like those found in bestatin play a crucial role in inhibiting certain aminopeptidases, which are enzymes involved in protein degradation . Similarly, novel amino acid scaffolds have been identified as potent inhibitors of specific transporters, such as the ASCT2, which is critical for glutamine transport in mammalian cells . These findings underscore the potential significance of amino acid derivatives in therapeutic applications.

Synthesis Analysis

The synthesis of amino acid derivatives often involves the formation of specific stereochemical configurations, as seen in the X-ray structure determination of a new amino acid component of bestatin . The precise stereochemistry is crucial for the biological activity of these compounds. Although the synthesis of (2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid is not detailed in the provided papers, the methodologies used for related compounds, such as the crystallization and X-ray analysis of derivatives, are relevant for understanding how such complex molecules could be synthesized and analyzed for their stereochemical properties.

Molecular Structure Analysis

The molecular structure of amino acid derivatives is key to their function. The X-ray crystallographic analysis mentioned in the first paper is a common technique used to determine the three-dimensional arrangement of atoms within a molecule, which directly influences its interaction with biological targets. The configuration of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, as determined by X-ray analysis, is an example of how the structure of such compounds is elucidated .

Chemical Reactions Analysis

Amino acid derivatives can participate in various chemical reactions, particularly those involving their amino and carboxylic acid functional groups. The papers do not provide specific reactions for (2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid, but the synthesis and modification of similar compounds suggest that reactions such as esterification, amidation, and protection/deprotection of functional groups are likely to be relevant .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives, such as solubility, melting point, and spectroscopic characteristics, are important for their practical application and study. For example, the melting point of the methyl ester hydrobromide derivative of an amino acid component of bestatin was reported to be 172-173°C, and its infrared spectroscopy data were provided . These properties are essential for the characterization and purity assessment of such compounds. The novel ASCT2 inhibitors mentioned in the second paper also exhibit tractable chemical properties, which suggests that they have been optimized for better solubility and stability, properties that would also be important for the compound .

Aplicaciones Científicas De Investigación

Synthesis of β,β,β-Trialkyl α-Amino Acids

- A study demonstrates the use of (2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid in the synthesis of protected β,β,β-trialkyl α-amino acids, which can be hydrolysed to yield new α-amino acids like tert-leucine and 2-amino-3,3-dimethylpentanoic acid (Barker, Cook, Lasterra-Sánchez, & Thomas, 1994).

Preparation of Constituent Amino Acids in AM-Toxins

- The compound is used in the preparation of L-2-Amino-5-arylpentanoic acids, which are key components in AM-toxins (Shimohigashi, Lee, & Izumiya, 1976).

Facile Synthesis of Key Components of Amastatin and Bestatin

- Research shows its utility in the stereoselective preparation of amino acids like (2S,3R)-3-amino-2-hydroxy-5-methyl-hexanoic acid, which are crucial components of pharmacologically important compounds such as Amastatin and Bestatin (Ishibuchi, Nagatani, Ishizuka, & Kunieda, 1992).

Synthesis of 5-Amino-4-oxopentanoic Acid Derivatives

- This compound has been synthesized and used as a precursor for various derivatives, contributing to the field of organic chemistry and medicinal research (Yuan, 2006).

Synthesis of Non-Natural α-Amino Acids

- The compound serves as a starting material for the synthesis of enantiopure non-natural alpha-amino acids, demonstrating its versatility in the creation of specialized amino acids for various applications (Constantinou-Kokotou, Magrioti, Markidis, & Kokotos, 2001).

Propiedades

IUPAC Name |

(2S)-2-[(2-acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O5/c1-6(2)10(14-7(3)16)11(18)15-8(12(19)20)4-5-9(13)17/h6,8,10H,4-5H2,1-3H3,(H2,13,17)(H,14,16)(H,15,18)(H,19,20)/t8-,10?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEOTGNVHISDKN-PEHGTWAWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(Cyclopropylmethyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B3006697.png)

![4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylmethyl)-2-methyloxazole](/img/structure/B3006700.png)

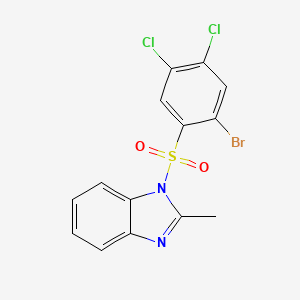

![N-(3,4-dimethylbenzyl)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B3006702.png)

![4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo-](/img/structure/B3006711.png)

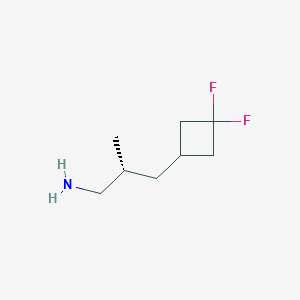

![Methyl 2-[[1-(difluoromethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B3006714.png)

![N-(4-chlorophenyl)-3-{5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}benzene-1-sulfonamide](/img/structure/B3006718.png)